3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride
Description
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a halogenated aromatic ether derivative with a pyrrolidine backbone. The compound features a bromine atom at the 2-position and an isopropyl group at the 4-position of the phenoxy ring, combined with a pyrrolidine moiety that is protonated as a hydrochloride salt.
Properties
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(2)10-3-4-13(12(14)7-10)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFOBPVMMCLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and biological properties. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H21BrClNO
- Molecular Weight : Approximately 316.69 g/mol
- Structural Features : The compound features a pyrrolidine ring and a brominated phenoxy group, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways and influence various cellular processes. This inhibition is particularly relevant in therapeutic contexts where enzyme modulation can lead to disease mitigation.
- Receptor Binding : It may interact with various receptors, affecting signaling pathways crucial for cellular function. This binding can lead to alterations in cell signaling that may have therapeutic implications.
Applications in Research
This compound is utilized across various scientific disciplines:
- Medicinal Chemistry : Investigated for potential anti-inflammatory and anticancer properties. Early studies suggest it may reduce inflammation markers and inhibit tumor growth in preclinical models.
- Biochemical Probes : Employed as a tool to study enzyme interactions and protein functions, aiding in the understanding of complex biochemical pathways.
- Synthesis Building Block : Serves as a precursor in the synthesis of more complex chemical entities, expanding its utility in chemical research.
Case Studies
Several notable studies have highlighted the compound's biological activity:
-
Enzyme Interaction Study :
- A study demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways, leading to significant changes in cellular metabolism. This suggests potential therapeutic applications in metabolic disorders.
-
Therapeutic Potential Investigation :
- Preclinical trials indicated that the compound reduced inflammation markers and tumor growth in animal models. These findings point towards its potential as an anti-inflammatory or anticancer agent, warranting further investigation into its clinical applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity | Unique Properties |
|---|---|---|---|
| 4-Bromo-2-tert-butylphenol | Similar brominated phenol structure | Moderate enzyme inhibition | Less effective than 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine |
| tert-Butyl [2-(bromomethyl)phenoxy]acetate | Related functional group | Limited biological activity | Lacks pyrrolidine ring |
The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds, making it a valuable candidate for further research.
Scientific Research Applications
Medicinal Chemistry
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is being investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrrolidine can exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against colorectal cancer cells, indicating strong anticancer potential.
- Anti-inflammatory Properties : Research has indicated that this compound could be effective in reducing inflammation markers in animal models. In vivo studies using carrageenan-induced edema models have shown promising results, suggesting its utility in treating inflammatory conditions.
Biological Research
The compound is also being studied for its interaction with biological targets:
- Receptor Binding Studies : It may act as a ligand for specific receptors involved in metabolic disorders. For example, compounds within this class have shown affinity for Retinol Binding Protein 4 (RBP4), which plays a role in obesity and diabetes.
- Neurotransmitter Modulation : Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering insights into neurological disorders.
Material Science
In addition to its biological applications, this compound is used in the development of new materials:
- Synthesis of Complex Molecules : Its unique structure allows it to serve as a building block in the synthesis of more complex organic molecules. This application is valuable in both academic and industrial settings where novel materials are required .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
- Anticancer Studies : A study reported that certain pyrrolidine derivatives exhibited significant anti-cancer properties, with one derivative showing an IC50 value of 0.119 ± 0.007 μM against HCT116 cells, indicating strong potential for further development.
- Inflammation Models : In vivo studies demonstrated that similar compounds could significantly reduce inflammation markers, suggesting therapeutic potential for inflammatory diseases.
These findings underscore the importance of further research into the pharmacological properties of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and applications.
Key Structural and Functional Differences:
Halogen vs. The isopropyl group provides steric hindrance, which may reduce off-target interactions in drug design compared to smaller substituents like methoxy or methyl .
Physicochemical Properties: The trifluoromethyl analog (267.68 g/mol) has a lower molar mass than the brominated compound (~318.6 g/mol), suggesting differences in solubility and bioavailability . Methoxy-substituted derivatives (e.g., C₁₄H₂₂ClNO₂) exhibit enhanced polarity, making them more suitable for aqueous-phase reactions .
Safety and Handling :
Preparation Methods
Pyrrolidine Intermediate Synthesis
A common approach for pyrrolidine derivatives is the synthesis of protected or functionalized pyrrolidines followed by substitution reactions.
Oxopyrrolidine Intermediate Formation : Starting from 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine derivatives with protecting groups at the nitrogen position, oxime formation with O-methylhydroxylamine is performed in the presence of a base such as organic or inorganic bases, typically in ethanol solvent at 45–65 °C for 10 minutes to 3 hours. The molar ratios are critical, with O-methylhydroxylamine used in 1.4–2.0 equivalents relative to the oxopyrrolidine.
Reduction and Salt Formation : The oxime intermediate is reduced, often using reagents such as zirconium (IV) chloride in mixed solvents (tetrahydrofuran, chlorobenzene, cyclopentyl methyl ether) at 15–35 °C for 30 minutes to 1 hour. Optical resolution can be achieved via salt formation with chiral acids like N-[(4-methylphenyl)sulfonyl]-L-phenylalanine to isolate enantiomerically pure pyrrolidine compounds.
Hydrochloride Salt Formation
- The free base of 3-(2-bromo-4-isopropylphenoxy)pyrrolidine is converted to its hydrochloride salt by treatment with hydrogen chloride in solvents such as 1,4-dioxane or methanol at room temperature under inert atmosphere for short reaction times (around 0.5 hours), achieving high yields and improved stability.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxime formation | O-methylhydroxylamine, base (organic/inorganic) | Ethanol | 45–65 | 10 min–3 h | Not specified | Molar ratio O-methylhydroxylamine: 1.4–2.0 equiv; base 1.0–1.3 equiv |
| Reduction | Zirconium (IV) chloride | THF, chlorobenzene, cyclopentyl methyl ether | 15–35 | 30 min–1 h | Not specified | Molar ratio ZrCl4: 1.2–2.0 equiv |
| Optical resolution | N-[(4-methylphenyl)sulfonyl]-L-phenylalanine | Not specified | Not specified | Not specified | Not specified | Salt formation for enantiomeric purity |
| Phenoxy substitution (SNAr) | Cesium fluoride | DMSO | 120 | 18 h | ~66 | For similar brominated phenylpyrrolidine derivatives |
| Palladium-catalyzed coupling | Pd(OAc)2, Xantphos, base (Cs2CO3) | 1,4-Dioxane | 110 | 18 h | Up to 92 | Adapted from pyridine coupling reactions; high yields |
| Hydrochloride salt formation | HCl gas or HCl in 1,4-dioxane or methanol | 1,4-Dioxane, methanol | 20 | 0.5 h | Up to 98 | Ensures compound stability and solubility |
Research Findings and Notes
The use of protecting groups on the pyrrolidine nitrogen is crucial for controlling regioselectivity and facilitating downstream reactions.
Reaction temperatures and times are optimized to balance conversion and minimize side reactions, with typical temperatures ranging from ambient to 120 °C depending on the step.
Bases and solvents are chosen to promote nucleophilicity and solubility; cesium fluoride in DMSO is effective for phenoxy substitution, while palladium-catalyzed methods require inert atmosphere and degassed solvents.
Optical resolution via chiral salt formation is a key step for obtaining enantiomerically pure products, which is critical in pharmaceutical applications.
The hydrochloride salt form enhances the compound's handling and formulation properties, with mild conditions sufficing for salt formation.
Q & A
Q. How to establish structure-activity relationships (SAR) for bioactivity studies?
- Framework :
- Analog Synthesis : Replace the isopropyl group with tert-butyl or cyclopropyl to assess steric effects.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with logP values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
